Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for heterocyclic amines. The parent structure is the 1H-pyrazole ring, numbered such that the nitrogen atoms occupy positions 1 and 2. The substituents are prioritized as follows:
- A 1-ethyl group at position 1 of the pyrazole ring.
- A methylamine group attached via a methylene bridge (–CH2–) to position 5 of the pyrazole.
- A tert-butyl group (–C(CH3)3) bonded to the nitrogen of the methylamine moiety.
The full IUPAC name is tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine . Its canonical SMILES representation is CC(C)(C)NCC1=CN(N=C1)CC, which encodes the connectivity of the tert-butyl group, methylamine linker, and substituted pyrazole ring .
Table 1: Systematic identifiers for tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Molecular Geometry and Conformational Analysis
The molecular geometry of tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is defined by three key structural features:
- Pyrazole Ring : A planar, aromatic five-membered ring with two adjacent nitrogen atoms. The 1-ethyl group introduces steric hindrance, slightly distorting the ring’s planarity.
- Methylene-Amine Linker : The –CH2– group between the pyrazole and amine allows rotational flexibility, enabling conformational isomerism.
- tert-Butyl Group : A bulky, three-dimensional substituent that adopts a staggered conformation to minimize steric clashes with the pyrazole ring.
Computational models (e.g., density functional theory) predict bond lengths and angles consistent with hybridized sp3 (amine nitrogen) and sp2 (pyrazole nitrogens) orbitals. The N–C bond in the methylene linker measures approximately 1.45 Å, while the C–N bond in the tert-butyl group is 1.47 Å .
Table 2: Key geometric parameters
| Parameter | Value (Å or °) |
|---|---|
| Pyrazole C–N bond length | 1.33–1.37 Å |
| N–CH2–C bond angle | 109.5° (tetrahedral geometry) |
| Dihedral angle (pyrazole-tert-butyl) | 120°–150° (rotamer-dependent) |
Crystallographic Studies and Solid-State Arrangement
While X-ray crystallographic data for tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine remain unpublished, analogous pyrazolylmethylamine derivatives exhibit characteristic packing patterns. For example, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1415719-51-5) forms hydrogen-bonded dimers via N–H···N interactions between the amine and pyrazole nitrogens . In the solid state, the tert-butyl group likely participates in van der Waals interactions, stabilizing a layered arrangement.
The absence of polar functional groups limits strong intermolecular forces, resulting in a low melting point (<100°C) and moderate solubility in nonpolar solvents .
Comparative Analysis with Related Pyrazolylmethylamine Derivatives
Structural modifications in pyrazolylmethylamines significantly alter their physicochemical properties:
N-Methyl vs. tert-Butyl Substitution :
- 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1232137-17-5) replaces the ethyl group with a methyl on the amine, reducing steric bulk and increasing polarity (molecular weight: 167.25 g/mol vs. 206.29 g/mol).
- 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1415719-51-5) features a second pyrazole ring, enhancing aromaticity and hydrogen-bonding capacity.
Impact of Alkyl Chain Length :
Table 3: Structural and electronic comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (est.) |
|---|---|---|---|---|
| tert-butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C10H19N3 | 206.29 | tert-butyl, ethyl | 2.1 |
| 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine | C9H17N3 | 167.25 | tert-butyl, methyl | 1.4 |
| 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | C9H13N5 | 191.23 | Ethyl, dual pyrazole rings | 0.8 |
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3 |
InChI Key |
IUTSJAILOATCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CC |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Condensation
Ethyl hydrazine reacts with acetylacetone in ethanol at reflux (78°C) to form 1-ethyl-3,5-dimethyl-1H-pyrazole. Subsequent bromination at the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide initiates functionalization for amine introduction.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | None |
| Yield (Pyrazole) | 68–72% |
Post-cyclization, the brominated intermediate undergoes nucleophilic substitution with butylamine in dimethylformamide (DMF) at 90°C for 12 hours, achieving 58% yield after silica gel chromatography.
Alkylation of Pyrazole Methylamine Precursors
Direct alkylation of preformed pyrazole-methylamine intermediates offers a streamlined route.
N-Alkylation with Butyl Halides
1-Ethyl-5-(aminomethyl)-1H-pyrazole reacts with butyl bromide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at 80°C. The base deprotonates the amine, facilitating SN2 alkylation.
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | MeCN | 8 | 74 |
| K₂CO₃ | DMF | 12 | 62 |
| NaH | THF | 6 | 68 |
Purification via RediSep Rf silica gel columns (0–100% ethyl acetate/hexanes) isolates the product with >95% purity.
Reductive Amination Strategies
Ketone intermediates derived from pyrazole aldehydes undergo reductive amination with butylamine.
Aldehyde to Amine Conversion
5-(Ethyl)-1H-pyrazole-3-carbaldehyde reacts with butylamine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). The two-step process achieves 65% yield, with imine formation confirmed by FT-IR (C=N stretch at 1640 cm⁻¹).
Critical Parameters
-
pH Control : Maintaining acidic conditions prevents over-reduction.
-
Solvent Polarity : Methanol enhances imine stability compared to THF.
Palladium-Catalyzed Coupling Approaches
Advanced methods employ cross-coupling to assemble the molecular framework.
Suzuki-Miyaura Coupling
Aryl boronic esters of pyrazole react with butylamine-containing halides using Pd(PPh₃)₄ in dioxane/water (3:1). For example, 5-bromo-1-ethyl-1H-pyrazole couples with (butylaminomethyl)boronic acid pinacol ester at 90°C, yielding 71% product after 24 hours.
Catalyst Comparison
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 71 |
| PdCl₂(dppf) | dppf | 82 |
| PEPPSI-IPr | IPr | 78 |
Industrial-Scale Synthesis and Purification
BLD Pharm’s manufacturing protocol emphasizes cost-effectiveness and scalability.
Batch Process Overview
-
Cyclization : 1-Ethylpyrazole synthesis (500 L reactor, 72% yield).
-
Bromination : NBS in CCl₄ (40°C, 6 hours, 85% conversion).
-
Alkylation : Butylamine in DMF with K₂CO₃ (90°C, 10 hours).
-
Purification : Continuous chromatography (C18 reverse-phase column).
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <500 ppm (DMF) |
| Heavy Metals | <10 ppm |
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
-
Over-Alkylation : Excess butyl bromide leads to quaternary ammonium salts (mitigated by stoichiometric control).
-
Ring Opening : Strong bases (e.g., NaH) degrade pyrazole at >100°C (avoided using Cs₂CO₃ below 80°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Cyclization-Alkylation | 74 | 98 | 1200 |
| Reductive Amination | 65 | 97 | 1450 |
| Suzuki Coupling | 82 | 99 | 2100 |
Suzuki coupling offers superior yield and purity but higher costs due to palladium catalysts. Industrial settings prefer cyclization-alkylation for scalability .
Chemical Reactions Analysis
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in cell division and DNA replication, thereby impeding the growth of malignant tumors. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents on Pyrazole/Amine | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C₁₁H₂₂N₄ | Pyrazole: 1-ethyl; Amine: butyl | 210.32 | Hydrophobic, potential bioactive scaffold | [Hypothetical] |
| [2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C₁₇H₂₄N₃O₂ | Pyrazole: 1-ethyl; Amine: dimethoxyphenylethyl | 302.39 | Enhanced π-π interactions for receptor binding | |
| (2-Aminoethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₇H₁₄N₄ | Pyrazole: 1-methyl (4-position); Amine: 2-aminoethyl | 154.22 | Increased polarity, potential chelating agent | |
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₁H₁₉N₃O | Pyrazole: 1-ethyl; Amine: tetrahydrofuran-methyl | 209.29 | Improved solubility due to oxygenated substituent | |
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₂H₂₄N₃O | Pyrazole: 1-ethyl; Amine: isopropoxypropyl | 261.79 | Ether linkage enhances flexibility and lipophilicity | |
| 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | C₁₃H₁₅Cl₂N₃ | Pyrazole: 1-dichlorophenyl, 3-tert-butyl | 308.19 | Steric hindrance, agrochemical applications | |
| Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine | C₁₃H₁₇N₃ | Pyrazole: 1,4-dimethyl; Amine: benzyl | 215.30 | Aromatic hydrophobicity, medicinal chemistry |
Key Comparative Findings
Steric and Electronic Effects
- Butyl vs. Aromatic Substituents : The butyl group in the target compound provides moderate hydrophobicity without the strong electron-withdrawing/donating effects seen in aromatic substituents (e.g., dichlorophenyl in ). This balances solubility and steric demands, making it suitable for catalytic or small-molecule drug frameworks.
- Oxygenated Amines : Compounds like (1-ethyl-1H-pyrazol-5-yl)methylamine () exhibit higher solubility in polar solvents due to the tetrahydrofuran group, contrasting with the butyl variant’s lipophilicity.
Biological Activity
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHN, with a molecular weight of 196.26 g/mol. The compound features a butyl group attached to a pyrazole moiety, which is known for its pharmacological potential.
1. Antimicrobial Activity
Studies have indicated that compounds containing the pyrazole structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | Inhibition of E. coli | |
| Pyrazole Derivative B | Antifungal against C. albicans |
2. Anti-inflammatory Effects
Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by inflammation.
| Study | Findings |
|---|---|
| Study 1 | Significant reduction in nitric oxide production in LPS-stimulated macrophages (IC = 25 µM) |
| Study 2 | Inhibition of TNF-α production in vitro |
3. Anticancer Properties
The anticancer potential of this compound has been highlighted through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.2 | |
| HepG2 (liver cancer) | 18.5 | |
| A549 (lung cancer) | 26.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. For example, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate inflammatory responses through enzyme inhibition.
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of this compound analogs against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, researchers found that the compound effectively decreased the levels of pro-inflammatory cytokines in vitro, providing a basis for its use in treating inflammation-related conditions.
Q & A
Q. What are the standard synthetic routes for Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, and how is purity validated?
Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. For example:
- Step 1 : React 1-ethyl-1H-pyrazole-5-carbaldehyde with butylamine in a solvent-free or ethanol medium under reflux to form the imine intermediate.
- Step 2 : Reduce the imine using NaBH₄ or catalytic hydrogenation to yield the target amine.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Characterization : Validate purity via ¹H/¹³C NMR (confirming amine and pyrazole protons), FTIR (N-H stretch ~3300 cm⁻¹), and mass spectrometry (molecular ion peak) .
Q. Which spectroscopic techniques are critical for structural confirmation of pyrazole-amine derivatives?
Methodological Answer:
- NMR : Use DMSO-d₆ or CDCl₃ to resolve pyrazole ring protons (δ 6.5–7.5 ppm) and amine protons (broad signal ~δ 1.5–2.5 ppm). 2D NMR (HSQC, HMBC) clarifies connectivity between the butyl chain and pyrazole.
- FTIR : Identify N-H (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹), and pyrazole C=C (1450–1600 cm⁻¹) stretches.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement .
Q. How to design in vitro assays for preliminary antimicrobial activity screening?
Methodological Answer:
- Test Organisms : Use Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
- MIC Determination : Employ broth microdilution (CLSI guidelines) with serial dilutions (1–256 µg/mL). Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and validate statistical significance via ANOVA .
Advanced Research Questions
Q. How to optimize synthetic yield when by-products dominate (e.g., Schiff base formation)?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Parameter Optimization : Apply Design of Experiments (DoE) to vary temperature (50–100°C), solvent polarity (ethanol vs. DMF), and reducing agents (NaBH₄ vs. BH₃·THF).
- By-Product Mitigation : Introduce scavengers (molecular sieves for water) or switch to flow chemistry for better control .
Q. How to resolve contradictions in NMR data (e.g., unexpected splitting or missing peaks)?
Methodological Answer:
Q. What strategies enable structure-activity relationship (SAR) studies for pyrazole-amine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propyl vs. tert-butyl) or electron-withdrawing groups on the pyrazole.
- Targeted Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase or fungal CYP51.
- In Vivo Validation : Prioritize compounds with low MICs for murine infection models .
Q. How to assess compound stability under physiological conditions for preclinical studies?
Methodological Answer:
- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (≥200°C suggests thermal stability).
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
Q. What advanced safety protocols are critical beyond SDS guidelines for lab-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
